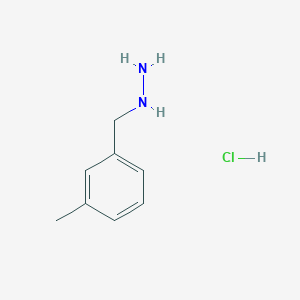
3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O4 and its molecular weight is 482.54. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Pathways and Cytotoxic Potential
Research has explored the synthesis of quinazolinone derivatives with significant cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds demonstrating IC(50) values less than 10 nM. These compounds have been synthesized through reactions involving 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione and primary amines, leading to the production of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids (Deady et al., 2003). Similarly, novel quinazolinone derivatives synthesized from para-amino-m-cresol and antranilic acid, then tested for cytotoxic activity against MCF-7 and HeLa cell lines, demonstrated significant cytotoxicity, with some showing high potency (Poorirani et al., 2018).
Herbicidal Activity of Quinazolinone Derivatives
Research into novel 4-hydroxyphenylpyruvate dioxygenase inhibitors has led to the discovery of quinazoline-2,4-dione hybrids displaying excellent herbicidal activity. These compounds, designed through a ring-expansion strategy, exhibit significant potency against resistant weeds, with some derivatives showing broad-spectrum weed control and excellent crop safety (He et al., 2020). Further studies synthesized triketone-containing quinazoline-2,4-dione derivatives, which demonstrated better or excellent herbicidal activity against a wide range of weeds. This research highlights the quinazoline-2,4-dione motif's potential for further optimization in herbicide development (Wang et al., 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2,5-dimethylphenyl)-2-amino-4(3H)-quinazolinone, which is then reacted with 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde to form the second intermediate, 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "2,5-dimethylaniline", "2-chloroacetyl chloride", "sodium hydroxide", "acetic acid", "4-isopropoxyphenylhydrazine", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde" ], "Reaction": [ "Step 1: 2,5-dimethylaniline is reacted with 2-chloroacetyl chloride in the presence of sodium hydroxide to form 3-(2,5-dimethylphenyl)-2-chloroacetylquinazolin-4(3H)-one.", "Step 2: The intermediate from step 1 is then treated with acetic acid to form 3-(2,5-dimethylphenyl)-2-acetylquinazolin-4(3H)-one.", "Step 3: 4-isopropoxyphenylhydrazine is reacted with acetic anhydride to form 4-isopropoxyphenylhydrazide.", "Step 4: The intermediate from step 2 is then reacted with phosphorus oxychloride to form 3-(2,5-dimethylphenyl)-2-chloroquinazolin-4(3H)-one.", "Step 5: The intermediate from step 4 is then treated with sodium bicarbonate and 4-isopropoxyphenylhydrazide to form 3-(2,5-dimethylphenyl)-2-(4-isopropoxyphenyl)-4(3H)-quinazolinone.", "Step 6: The final intermediate, 3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, is then formed by reacting the intermediate from step 5 with 3-(4-isopropoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid." ] } | |
CAS番号 |
1358107-82-0 |
製品名 |
3-(2,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C28H26N4O4 |
分子量 |
482.54 |
IUPAC名 |
3-(2,5-dimethylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O4/c1-17(2)35-21-13-11-20(12-14-21)26-29-25(36-30-26)16-31-23-8-6-5-7-22(23)27(33)32(28(31)34)24-15-18(3)9-10-19(24)4/h5-15,17H,16H2,1-4H3 |
InChIキー |
PVXUGBAWZIXFEE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxyethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2828561.png)

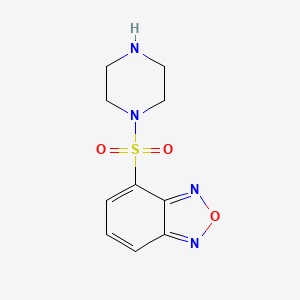
![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2828566.png)

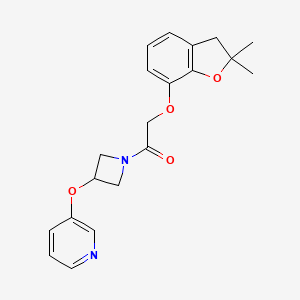
![Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2828570.png)
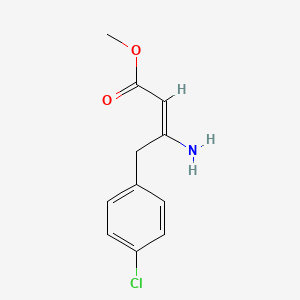
![N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2828573.png)
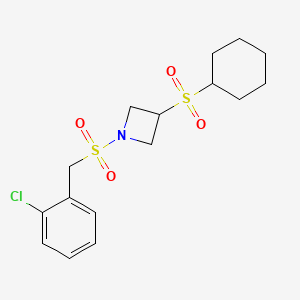
![6-ethyl-5-((furan-2-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2828577.png)
![N-(4-chlorobenzyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2828579.png)

